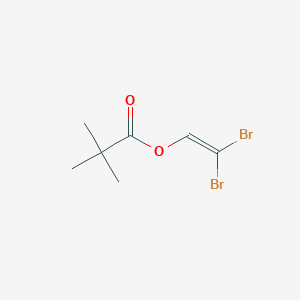
2,2-Dibromoethenyl 2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromoethenyl 2,2-dimethylpropanoate is an organic compound characterized by the presence of bromine atoms and a dimethylpropanoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromoethenyl 2,2-dimethylpropanoate typically involves the bromination of 2,2-dimethylpropanoate derivatives. One common method includes the reaction of 2,2-dimethylpropanoate with bromine in the presence of a catalyst under controlled conditions . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and scalability .
化学反応の分析
Types of Reactions
2,2-Dibromoethenyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may yield alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
2,2-Dibromoethenyl 2,2-dimethylpropanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dibromoethenyl 2,2-dimethylpropanoate involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity . The pathways involved may include nucleophilic substitution or addition reactions, depending on the specific application and target .
類似化合物との比較
Similar Compounds
2,2-Dimethylpropanal: An aldehyde with a similar structural motif but lacking bromine atoms.
Ethyl 2,2-dimethylpropanoate: An ester with a similar backbone but different functional groups.
Uniqueness
2,2-Dibromoethenyl 2,2-dimethylpropanoate is unique due to the presence of bromine atoms, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications where halogenated compounds are required .
特性
CAS番号 |
113966-05-5 |
|---|---|
分子式 |
C7H10Br2O2 |
分子量 |
285.96 g/mol |
IUPAC名 |
2,2-dibromoethenyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H10Br2O2/c1-7(2,3)6(10)11-4-5(8)9/h4H,1-3H3 |
InChIキー |
JNOMBMHFBQXPKP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)OC=C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















